molecular formula C18H15NO2 B6368869 5-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% CAS No. 1258608-97-7

5-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368869
CAS RN: 1258608-97-7
M. Wt: 277.3 g/mol
InChI Key: XDDOQJBKXCZGNX-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-3-hydroxypyridine is a chemical compound that is likely to be used in organic synthesis . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . One common method for synthesizing similar compounds uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of 5-(3-Benzyloxyphenyl)-3-hydroxypyridine is likely to be complex due to the presence of the pyridine ring and the benzyloxy group . The boron atom in similar compounds is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

The chemical reactions involving 5-(3-Benzyloxyphenyl)-3-hydroxypyridine are likely to be diverse. One of the most common reactions is the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Other reactions could involve the use of organoboranes, which are generally stable and easy to handle .

Future Directions

The future directions in the research and application of 5-(3-Benzyloxyphenyl)-3-hydroxypyridine could involve its use in the synthesis of more complex organic compounds . Additionally, given the biological activities of similar compounds, it could be investigated for potential medicinal applications .

properties

IUPAC Name

5-(3-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-9-16(11-19-12-17)15-7-4-8-18(10-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDOQJBKXCZGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683229
Record name 5-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258608-97-7
Record name 5-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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